(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-fluorophenyl group on either side of the propenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-Chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is unique due to the specific combination of the 4-chlorophenyl and 3-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCRXYAAJJMQFJ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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